molecular formula C14H31GeNO B14409315 N,N-Diethyl-3-(triethylgermyl)butanamide CAS No. 83595-42-0

N,N-Diethyl-3-(triethylgermyl)butanamide

Katalognummer: B14409315
CAS-Nummer: 83595-42-0
Molekulargewicht: 302.03 g/mol
InChI-Schlüssel: BMLMOQANJFFMMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-3-(triethylgermyl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone with diethyl and triethylgermyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(triethylgermyl)butanamide typically involves the reaction of a butanamide derivative with diethylamine and triethylgermane. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient mixing, and temperature control to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-3-(triethylgermyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-3-(triethylgermyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N,N-Diethyl-3-(triethylgermyl)butanamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact mechanism may vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethyl-3-methylbenzamide:

    N,N-Diethyl-2-hydroxybenzamide: Known for its use in various chemical applications.

Uniqueness

N,N-Diethyl-3-(triethylgermyl)butanamide is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

83595-42-0

Molekularformel

C14H31GeNO

Molekulargewicht

302.03 g/mol

IUPAC-Name

N,N-diethyl-3-triethylgermylbutanamide

InChI

InChI=1S/C14H31GeNO/c1-7-15(8-2,9-3)13(6)12-14(17)16(10-4)11-5/h13H,7-12H2,1-6H3

InChI-Schlüssel

BMLMOQANJFFMMG-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)CC(C)[Ge](CC)(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.